molecular formula C15H19N5O5 B14260510 N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide CAS No. 173346-59-3

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide

Cat. No.: B14260510
CAS No.: 173346-59-3
M. Wt: 349.34 g/mol
InChI Key: QSDRVOSIMAYNSQ-IQJOONFLSA-N
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Description

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a pentenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the oxolan ring and the pentenamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of a purine base with a pentenamide group provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

173346-59-3

Molecular Formula

C15H19N5O5

Molecular Weight

349.34 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide

InChI

InChI=1S/C15H19N5O5/c1-2-3-4-10(23)17-15-18-13-12(14(24)19-15)16-7-20(13)11-5-8(22)9(6-21)25-11/h2,7-9,11,21-22H,1,3-6H2,(H2,17,18,19,23,24)/t8-,9+,11+/m0/s1

InChI Key

QSDRVOSIMAYNSQ-IQJOONFLSA-N

Isomeric SMILES

C=CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C=CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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